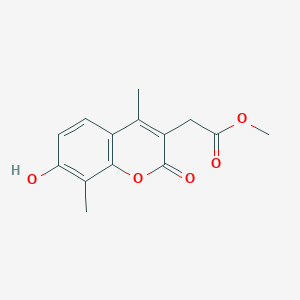

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate

Description

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (CAS: 433703-81-2) is a coumarin derivative synthesized via the Pechmann condensation of 2-methylresorcinol and dimethyl 2-acetylsuccinate in the presence of sulfuric acid, yielding an off-white solid with 86% efficiency . Its molecular formula is C₁₄H₁₄O₅ (MW: 262.26 g/mol), featuring a coumarin core substituted with hydroxyl, methyl, and acetate groups at positions 7, 4/8, and 3, respectively . Key spectral data includes:

- ¹H NMR (CDCl₃): δ 7.14 (d, J = 8.2 Hz, 1H), 6.65 (d, J = 8.2 Hz, 1H), 3.81 (s, 3H, OCH₃), 3.74 (s, 2H, CH₂CO), 2.32 (s, 3H, CH₃), 2.21 (s, 3H, CH₃) .

- ¹³C NMR: δ 172.7 (COOCH₃), 162.3 (C=O), 157.3 (C-7), 151.7 (C-2) .

This compound serves as a precursor for synthesizing derivatives targeting tumor-associated carbonic anhydrases and bacterial helicases .

Properties

IUPAC Name |

methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-7-9-4-5-11(15)8(2)13(9)19-14(17)10(7)6-12(16)18-3/h4-5,15H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNZFXKDCIJJSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate typically involves the condensation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures (60-80°C) for several hours . The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity . Continuous flow reactors and automated systems may be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group at position 2 can be reduced to form a hydroxyl group.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Major Products

Scientific Research Applications

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative with the molecular formula and a molecular weight of 262.26 g/mol . Coumarins and their analogues have a wide range of applications, especially as antimicrobial agents .

Chemical Information

IUPAC Name: methyl 2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetate

InChI Code: 1S/C14H14O5/c1-7-9-4-5-11(15)8(2)13(9)19-14(17)10(7)6-12(16)18-3/h4-5,15H,6H2,1-3H3

InChI Key: VHNZFXKDCIJJSH-UHFFFAOYSA-N

CAS Number: 433703-81-2

Synonyms: This compound is also known as methyl (7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate and other similar names .

Physical Properties

Physical Form: Solid

Melting Point: 197-198 °C

Storage Temperature: Should be stored in a refrigerator .

Antimicrobial Research

Coumarin analogues, including this compound, have been investigated for their antimicrobial potential against various bacteria and fungal strains .

- Spectrum of Activity: These compounds have been tested against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli, and Acinetobacter baumannii, and fungal strains like Candida albicans and Cryptococcus neoformans .

- Specific Examples: In one study, compounds with methyl and iodo groups showed significant antimicrobial activity . For instance, compounds 10c, 10f, and 10g showed significant activity against Staphylococcus aureus, while compounds 10i, 10j, 10k, and 10d emerged as active hybrids against C. albicans .

Synthesis and Structural Studies

The compound is used as an intermediate in the synthesis of more complex molecules and has been characterized using various spectroscopic techniques .

- Crystallography: The crystal structure of a related coumarin derivative, methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetate, has been determined, revealing details about its molecular conformation and hydrogen bonding patterns in the solid state .

- Spectroscopy: Comprehensive spectroscopic analyses, including X-ray, NMR, FT-IR, and UV-Vis, have been performed on related coumarin derivatives to understand their structural and electronic properties .

Other Potential Applications

While specific case studies and comprehensive data tables for this compound are not detailed in the provided search results, the general applications of coumarins suggest potential uses in:

Mechanism of Action

The mechanism of action of Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at position 7 can scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It can induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways.

Comparison with Similar Compounds

Key Observations :

Key Findings :

- Antiangiogenic Activity : The target compound and related coumarins (e.g., 7-hydroxy-4,6-dimethoxy-5-methylcoumarin) exhibit moderate antiangiogenic effects (IC₅₀ >5 µg/mL), significantly weaker than the reference drug PTK787 (IC₅₀ = 0.15 µg/mL) .

- Enzyme Inhibition : EMAC10163 derivatives show variable selectivity for tumor-associated carbonic anhydrases, influenced by electron-withdrawing substituents (e.g., fluorine in EMAC10163h) .

Spectral and Physicochemical Comparisons

- NMR Shifts : The target’s 7-OH proton appears as a singlet at δ 10.38 in DMSO-d₆ , whereas ethyl analog 4d shows similar aromatic patterns but distinct splitting due to the ethyl group (δ 1.18, t, J = 6.9 Hz) .

- Melting Points: Derivatives with halogenated aryl groups (e.g., EMAC10163h, 188–190°C) exhibit higher melting points than non-halogenated analogs (e.g., EMAC10163k, 157–160°C), likely due to enhanced crystallinity .

Biological Activity

Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, with the CAS number 433703-81-2, is a compound belonging to the coumarin family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables.

- Molecular Formula : C₁₄H₁₄O₅

- Molecular Weight : 262.26 g/mol

- CAS Number : 433703-81-2

- Purity : ≥96% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound. The compound has been tested against various bacterial strains and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several coumarin derivatives using the disc diffusion method. This compound demonstrated significant activity against Staphylococcus aureus and Candida albicans , with inhibition zones measured at varying concentrations.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Methyl 2-(7-hydroxy...) | Staphylococcus aureus | 28 | 7.23 µg/mL |

| Methyl 2-(7-hydroxy...) | Candida albicans | 21 | 6.25 µg/mL |

The structure–activity relationship (SAR) indicated that modifications in the hydroxyl and methyl groups significantly influenced antimicrobial potency .

Anticancer Activity

The anticancer properties of coumarins have been extensively researched. This compound has shown potential in inhibiting cancer cell proliferation.

Research Findings

A comprehensive review assessed various coumarin derivatives for their anticancer activities. The findings suggest that this compound can induce apoptosis in cancer cells through multiple pathways, including:

- Inhibition of cell cycle progression .

- Induction of oxidative stress .

- Activation of caspase pathways .

The compound was effective against several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating its potency .

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. Studies have shown that this compound can reduce inflammation markers in vitro.

Experimental Results

In a controlled study using lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| Methyl 2-(7-hydroxy...) + LPS | 800 | 600 |

The results indicate a significant reduction in pro-inflammatory cytokines, suggesting that the compound may be beneficial in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate, and how are reaction conditions optimized?

The compound is synthesized via acid-catalyzed cyclization. A representative method involves reacting 2-methylresorcinol with dimethyl 2-acetylsuccinate in methanol under sulfuric acid catalysis at 0°C, followed by room-temperature stirring for 24 hours. The product is isolated by filtration (86% yield) and characterized via -NMR (e.g., δ 7.14 ppm for aromatic protons) and -NMR (e.g., δ 172.7 ppm for the ester carbonyl) . Optimization focuses on controlling acid concentration and solvent polarity to minimize side reactions like over-esterification.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): - and -NMR confirm the chromenone backbone and ester group (e.g., methyl singlet at δ 3.81 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 276.9 [M+H) with a mass accuracy <3 ppm .

- HPLC: Ensures ≥95% purity using a C18 column with a water/acetonitrile gradient .

Q. How is crystallographic data for this compound refined, and what software is used?

Single-crystal X-ray diffraction data are refined using SHELXL , which employs full-matrix least-squares methods to optimize parameters like thermal displacement and occupancy. Key features include handling high-resolution data and twinning corrections, critical for resolving chromenone ring distortions .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

Discrepancies in reported activities (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions. For example:

- Dose-Response Variability: IC values should be compared under standardized conditions (e.g., 24-hour incubation in MTT assays).

- Structural Analogues: Compare with derivatives like 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide, which shows enhanced antioxidant activity due to methoxybenzyl substitution .

- Validation: Use orthogonal assays (e.g., ROS scavenging + COX-2 inhibition) to confirm mechanisms .

Q. What strategies address low yields during scale-up synthesis?

- Catalyst Screening: Replace HSO with milder acids (e.g., p-TsOH) to reduce decomposition .

- Solvent Optimization: Switch from methanol to DMF for better solubility of intermediates .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane) instead of filtration to recover more product .

Q. How do structural modifications influence this compound’s binding to biological targets?

A comparative study of analogues reveals:

| Compound | Substituent | Biological Activity | Key Interaction |

|---|---|---|---|

| Target Compound | 7-OH, 4,8-dimethyl | Antioxidant (EC 20 μM) | H-bonding with Tyr-385 (COX-2) |

| 7-Methoxychromone | 7-OCH | Anticancer (IC 15 μM) | Hydrophobic pocket binding |

| Umbelliferone | 7-OH, no methyl | Antimicrobial (MIC 50 μg/mL) | π-π stacking with DNA |

Methylation at C-4 and C-8 enhances lipophilicity, improving membrane permeability, while the 7-OH group is critical for hydrogen bonding .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution (e.g., electrophilic C-3 position) .

- Molecular Dynamics (MD): Simulate solvation in water/ethanol mixtures to predict aggregation tendencies .

- Degradation Studies: Monitor ester hydrolysis under physiological pH (t = 12 hours at pH 7.4) via HPLC .

Methodological Guidelines

- Contradiction Analysis: Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .

- Crystallography: Use SHELXL’s TWIN command for twinned data and refine hydrogen atoms using riding models .

- Biological Assays: Include positive controls (e.g., ascorbic acid for antioxidant assays) and normalize data to cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.